REACTION_CXSMILES
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P(Cl)(Cl)([Cl:3])=O.[CH2:6]([N:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][N:18]=2)[C:13](O)=[C:12]([N+:21]([O-:23])=[O:22])[C:11]1=[O:24])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([N:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][N:18]=2)[C:13]([Cl:3])=[C:12]([N+:21]([O-:23])=[O:22])[C:11]1=[O:24])[CH2:7][CH2:8][CH3:9]
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
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Quantity
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2 g
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Type
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reactant
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Smiles
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C(CCC)N1C(C(=C(C2=CC=CN=C12)O)[N+](=O)[O-])=O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 30 minutes
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Duration
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30 min
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure and ice water
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Type
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ADDITION
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Details
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was added to the resulting residue
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Type
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EXTRACTION
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Details
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followed by extraction with chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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CUSTOM
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Details
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The obtained residue was purified by silica gel column chromatography (developing solvent: chloroform/methanol=20/1)
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Name
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Type
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product
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Smiles
|
C(CCC)N1C(C(=C(C2=CC=CN=C12)Cl)[N+](=O)[O-])=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |